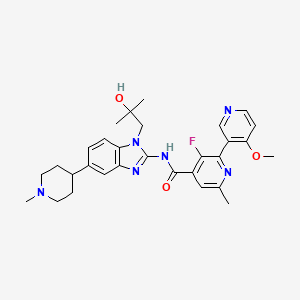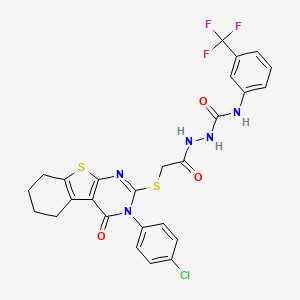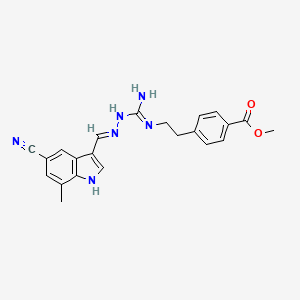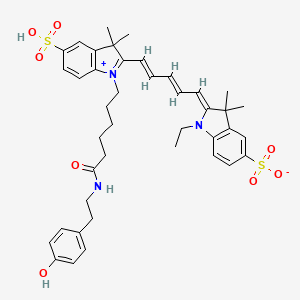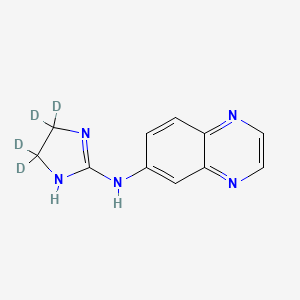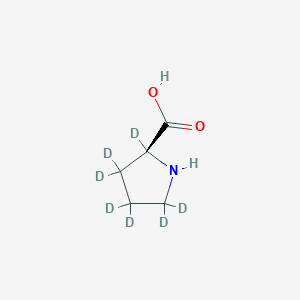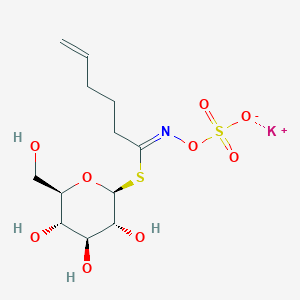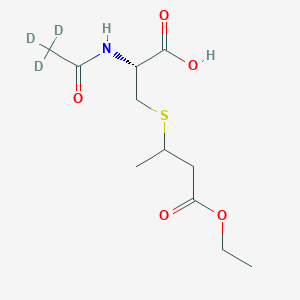
Cortisol-21-glucuronide-d4 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisol-21-glucuronide-d4 (sodium) is a deuterium-labeled derivative of Cortisol-21-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The incorporation of deuterium atoms into the molecule makes it useful for various analytical techniques, particularly in the quantitation of cortisol and its metabolites.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cortisol-21-glucuronide-d4 (sodium) involves the deuteration of Cortisol-21-glucuronide. This process typically includes the introduction of deuterium atoms at specific positions in the cortisol molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Cortisol-21-glucuronide-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is then formulated as a sodium salt for stability and ease of handling.
化学反応の分析
Types of Reactions
Cortisol-21-glucuronide-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cortisol-21-glucuronide-d4 (sodium), which can be further analyzed for their biological and chemical properties.
科学的研究の応用
Cortisol-21-glucuronide-d4 (sodium) has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of cortisol and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of cortisol.
Medicine: Utilized in clinical research to understand the role of cortisol in various diseases, including Cushing’s syndrome and Addison’s disease.
Industry: Applied in the development of diagnostic assays and therapeutic monitoring.
作用機序
The mechanism of action of Cortisol-21-glucuronide-d4 (sodium) involves its role as a stable isotope-labeled internal standard. By incorporating deuterium atoms, the compound exhibits altered pharmacokinetic and metabolic profiles, which can be precisely measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for accurate quantitation and monitoring of cortisol levels in biological samples.
類似化合物との比較
Similar Compounds
Cortisol-21-glucuronide: The non-deuterated form of the compound.
Cortisol-D4: Another deuterium-labeled derivative of cortisol.
Cortisone-21-glucuronide: A glucuronide conjugate of cortisone.
Uniqueness
Cortisol-21-glucuronide-d4 (sodium) is unique due to its specific deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research applications where accurate quantitation of cortisol and its metabolites is essential.
特性
分子式 |
C27H37NaO11 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC名 |
sodium;3,4,5-trihydroxy-6-[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C27H38O11.Na/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35;/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35);/q;+1/p-1/t14-,15-,16-,18+,19?,20?,21?,22?,24?,25-,26-,27-;/m0./s1/i10D2,16D,18D; |
InChIキー |
ZPICJAOKWWNWHM-ZKPOMFBCSA-M |
異性体SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O.[Na+] |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


